N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
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Overview
Description
N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorobenzamide moiety, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through nucleophilic substitution reactions using ethoxyphenyl halides and suitable nucleophiles.
Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be synthesized by reacting 2-fluorobenzoic acid with appropriate amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride), and appropriate solvents (dichloromethane, toluene).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.
Modulation of Signaling Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and apoptosis.
Interaction with DNA/RNA: Binding to nucleic acids and affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its biological activity and chemical properties.
N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide: Contains a chlorophenyl group, which may result in different reactivity and biological effects.
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
These comparisons highlight the importance of specific functional groups in determining the properties and applications of thiadiazole derivatives.
Properties
IUPAC Name |
N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-2-23-12-7-5-6-11(10-12)16-20-21-17(24-16)19-15(22)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJRQULPYAJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975818 |
Source
|
Record name | N-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6041-76-5 |
Source
|
Record name | N-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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